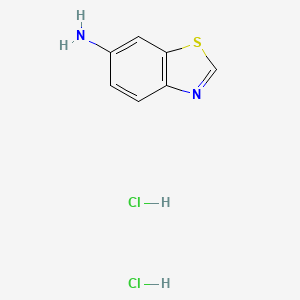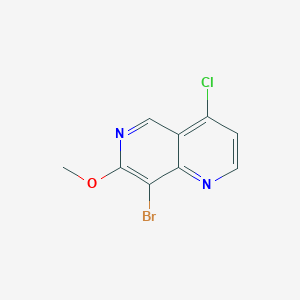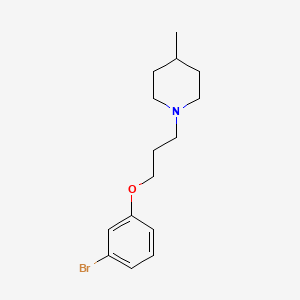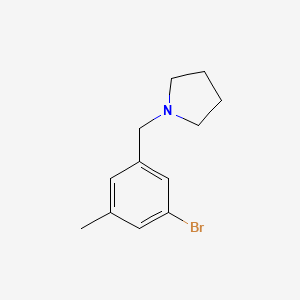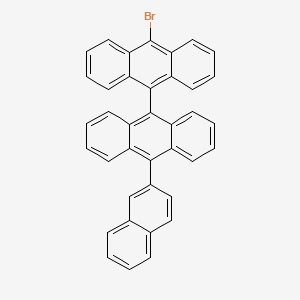
10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene is a chemical compound with the molecular formula C38H23Br . It is a solid at 20 degrees Celsius . The compound appears as a white to yellow to green powder or crystal . It has a molecular weight of 559.51 .
Molecular Structure Analysis
The IUPAC name for 10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene is 9-bromo-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene . The SMILES representation of the molecule is C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)Br .
Physical And Chemical Properties Analysis
10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene is a solid at 20 degrees Celsius . It appears as a white to yellow to green powder or crystal .
Aplicaciones Científicas De Investigación
Photophysical Properties and Luminescence
- A compound closely related to 10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene, 9-bromo-10-naphthalen-2-yl-anthracene (BNA), exhibits blue and blue-violet light emission, demonstrating potential in photophysical applications. The emission spectra of BNA are influenced by solvent polarity, which also affects fluorescence intensity (Guo, Jin, & Liu, 2007).
Electroluminescent Material
- 9-(1-naphthyl)-10-(2-naphthyl) anthracene, a compound similar to this compound, has been studied for its electroluminescent properties. It shows promise as a blue-emitting material, which is crucial for organic electroluminescent applications (Lv Hong-fei, 2013).
Organic Light-Emitting Diodes (OLEDs)
- Research on 9,10-diaryl anthracenes, which are structurally similar to this compound, indicates their suitability as host and hole-transporting materials in OLEDs, particularly for blue OLEDs. These compounds exhibit high thermal stability and electrochemical reversibility, essential for OLED performance (Sarsah et al., 2013).
Charge Transport and Light Emission
- Naphthyl substituted anthracene derivatives, closely related to this compound, show potential for multifunctional optoelectronic applications due to their favorable charge transporting properties and high photoluminescence quantum yield (Li et al., 2015).
Propiedades
IUPAC Name |
9-bromo-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H23Br/c39-38-33-19-9-7-17-31(33)37(32-18-8-10-20-34(32)38)36-29-15-5-3-13-27(29)35(28-14-4-6-16-30(28)36)26-22-21-24-11-1-2-12-25(24)23-26/h1-23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMDUWOVDLPNDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H23Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)
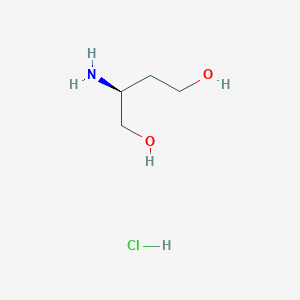
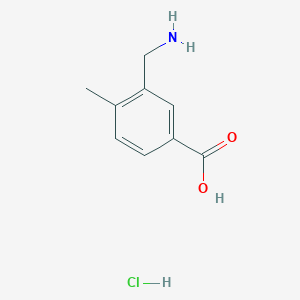

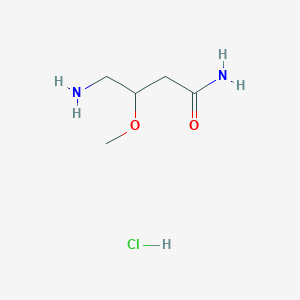
![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)

![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)
